molecular formula C11H7Cl2NO2S B15333759 Methyl 2-(2,5-Dichlorophenyl)thiazole-4-carboxylate

Methyl 2-(2,5-Dichlorophenyl)thiazole-4-carboxylate

Cat. No.: B15333759
M. Wt: 288.1 g/mol
InChI Key: JHJPEIKKJLVCQR-UHFFFAOYSA-N
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Description

Methyl 2-(2,5-Dichlorophenyl)thiazole-4-carboxylate is a chemical compound that belongs to the thiazole family. Thiazoles are five-membered heterocyclic compounds containing both sulfur and nitrogen atoms. This particular compound is characterized by the presence of a methyl ester group at the 4-position of the thiazole ring and a 2,5-dichlorophenyl group at the 2-position. Thiazole derivatives are known for their diverse biological activities and are widely used in medicinal chemistry .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 2-(2,5-Dichlorophenyl)thiazole-4-carboxylate typically involves the reaction of 2,5-dichlorobenzaldehyde with thiosemicarbazide to form the corresponding thiosemicarbazone. This intermediate is then cyclized to form the thiazole ring, followed by esterification to introduce the methyl ester group . The reaction conditions often involve the use of acidic or basic catalysts and may require heating to facilitate the cyclization and esterification steps.

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification processes to ensure high yield and purity of the final product .

Chemical Reactions Analysis

Types of Reactions

Methyl 2-(2,5-Dichlorophenyl)thiazole-4-carboxylate can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

Scientific Research Applications

Methyl 2-(2,5-Dichlorophenyl)thiazole-4-carboxylate has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex thiazole derivatives.

    Biology: Investigated for its potential antimicrobial, antifungal, and antiviral activities.

    Medicine: Explored for its potential as an anti-inflammatory, anticancer, and antidiabetic agent.

    Industry: Used in the development of agrochemicals and dyes

Mechanism of Action

The mechanism of action of Methyl 2-(2,5-Dichlorophenyl)thiazole-4-carboxylate involves its interaction with various molecular targets. The compound can bind to enzymes and receptors, modulating their activity. For example, it may inhibit the activity of certain enzymes involved in inflammation or cancer cell proliferation. The exact molecular pathways can vary depending on the specific biological activity being investigated .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Methyl 2-(2,5-Dichlorophenyl)thiazole-4-carboxylate is unique due to the presence of both the 2,5-dichlorophenyl group and the methyl ester group, which contribute to its distinct chemical and biological properties. These structural features enhance its potential as a versatile compound in various scientific and industrial applications .

Properties

Molecular Formula

C11H7Cl2NO2S

Molecular Weight

288.1 g/mol

IUPAC Name

methyl 2-(2,5-dichlorophenyl)-1,3-thiazole-4-carboxylate

InChI

InChI=1S/C11H7Cl2NO2S/c1-16-11(15)9-5-17-10(14-9)7-4-6(12)2-3-8(7)13/h2-5H,1H3

InChI Key

JHJPEIKKJLVCQR-UHFFFAOYSA-N

Canonical SMILES

COC(=O)C1=CSC(=N1)C2=C(C=CC(=C2)Cl)Cl

Origin of Product

United States

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